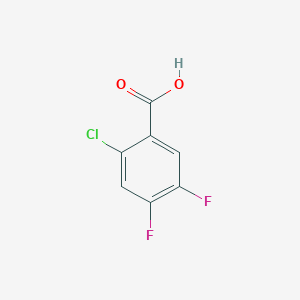

2-Chloro-4,5-difluorobenzoic acid

Description

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFMLBSNHNWJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353180 | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110877-64-0 | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110877-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for 2 Chloro 4,5 Difluorobenzoic Acid

Established Synthetic Routes for 2-Chloro-4,5-difluorobenzoic Acid

The synthesis of this compound can be achieved through several distinct strategies, each with its own set of advantages and limitations. These routes often involve multi-step processes starting from readily available precursors.

Multi-Step Conversions from Precursor Compounds

A common approach to synthesizing this compound involves a sequence of reactions starting from simpler, commercially available compounds. For instance, a reported efficient synthesis begins with o-difluorobenzene. tandfonline.com This precursor is first chlorinated to produce 3,4-difluorochlorobenzene. tandfonline.com The subsequent steps involve converting this intermediate into the final product.

Another multi-step synthesis starts with p-fluoronitrobenzene. google.com This process includes bromination, reduction of the nitro group, chlorination, diazotization, and fluorination to yield 4-chloro-2,5-difluorobromobenzene. google.com This intermediate is then converted to the target benzoic acid. google.com

A process for preparing chlorinated 4,5-difluorobenzoic acids involves first converting a 3,4-difluoro compound to a 2-chloro-4,5-difluoro compound via chlorination. google.com This can then be further chlorinated to a 2,3-dichloro-4,5-difluoro compound. google.com

Halogen-Fluorine Exchange Reactions

Halogen-fluorine exchange is a key strategy for introducing fluorine atoms into an aromatic ring. In the context of this compound synthesis, this can be seen in the preparation of its precursor, 2-chloro-4,5-difluorobenzonitrile (B139941). This is achieved by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with a fluoride (B91410) source like potassium fluoride, rubidium fluoride, or cesium fluoride in a dipolar aprotic solvent. google.com This reaction selectively exchanges the chlorine atom at the 4-position with a fluorine atom. google.com The resulting benzonitrile (B105546) can then be hydrolyzed to the corresponding benzoic acid.

Friedel-Crafts Acylation and Subsequent Oxidation Approaches

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This reaction, followed by an oxidation step, provides a viable route to this compound.

One documented method starts with the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene (B1582247) with acetyl chloride in the presence of aluminum chloride. guidechem.com This reaction yields 2'-chloro-4',5'-difluoroacetophenone. guidechem.com Subsequent oxidation of this acetophenone, typically using sodium hypochlorite (B82951) (the haloform reaction), produces this compound in good yield. tandfonline.comguidechem.com

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Friedel-Crafts Acylation | 1-chloro-3,4-difluorobenzene, acetyl chloride | Aluminum chloride | 2'-Chloro-4',5'-difluoroacetophenone | 82% guidechem.com |

Diazotization and Chlorination Reactions in Synthesis

Diazotization reactions, which involve the conversion of an amino group to a diazonium group, are versatile in aromatic synthesis. A synthetic pathway for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, utilizes diazotization. Ethyl 5-amino-3-chloro-2,4-difluorobenzoate is converted to the target hydroxybenzoic acid via diazotization and subsequent hydrolysis. semanticscholar.org

A patent describes a process starting from m-chloroaniline, which undergoes a series of transformations including amino protection, formylation, oxidation, nitro group reduction, and finally a fluorination reaction to yield 2-chloro-4-fluorobenzoic acid. google.com Another patent details the diazotization of 3-bromo-4-fluoro-6-chloro-aniline, followed by fluorination to produce 4-chloro-2,5-difluorobromobenzene. google.com

Grignard Reactions with Carbon Dioxide and Acidification

Grignard reagents are powerful nucleophiles that can react with carbon dioxide to form carboxylic acids after an acidic workup. leah4sci.comyoutube.comyoutube.comyoutube.com This method is particularly useful for adding a carboxyl group to an aromatic ring.

A patented synthesis of 4-chloro-2,5-difluorobenzoic acid utilizes this approach. google.com It involves the formation of a Grignard reagent from 4-chloro-2,5-difluorobromobenzene. google.com This Grignard reagent is then reacted with carbon dioxide, followed by acidification, to yield the final product. google.com The initiation of the Grignard reaction with the inert aromatic halide is a key step. google.com

Table 2: Grignard-based Synthesis of 4-Chloro-2,5-difluorobenzoic Acid

| Step | Reactant | Reagents | Product | Yield |

|---|

Ullmann Condensation Reactions

The Ullmann condensation, a copper-catalyzed reaction, is traditionally used to form biaryl compounds or aryl ethers. wikipedia.orgwikipedia.orgbyjus.comorganic-chemistry.org While direct application to form the carboxylic acid itself is less common, Ullmann-type reactions are crucial for creating precursors. For instance, the Goldberg reaction, a variation of the Ullmann condensation, couples an aniline (B41778) with an aryl halide to form a C-N bond. wikipedia.org This type of reaction can be instrumental in building the substituted aniline precursors required in some of the multi-step syntheses mentioned earlier. The reaction typically requires a copper catalyst and often high temperatures. wikipedia.org

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for producing this compound. These protocols aim to improve upon traditional methods, which are often deemed unsatisfactory or impractical for industrial use. wikipedia.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly being applied to the synthesis of this compound. nih.govacs.org Key developments in this area include the use of alternative solvents and catalytic systems that minimize environmental impact.

One notable green approach involves the use of ionic liquids as reaction media. Ionic liquids are salts that are liquid at or near room temperature and are considered "greener" solvents due to their negligible vapor pressure, which reduces air pollution. eurekaselect.comacs.orgijbsac.orgchemijournal.com For instance, imidazolium-based ionic liquids have been successfully used as a medium for the fluorination of arenes, offering a simple setup without the need for volatile organic solvents and allowing for easy recycling and reuse of the solvent. rsc.org Although direct application to this compound synthesis is a specific area of ongoing research, the principles demonstrated in similar fluorination reactions are highly relevant.

Another significant advancement is the application of flow chemistry . This technology utilizes microreactors for continuous production, offering precise control over reaction parameters, enhanced safety when handling hazardous reagents, and often improved yields and purity. researchgate.netnih.gov The synthesis of related fluorinated benzoic acids has been successfully demonstrated in flow systems, suggesting a promising avenue for the greener production of this compound. researchgate.net For example, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid has been achieved, highlighting the potential of this technology. researchgate.net

High-Yield and High-Purity Preparation Methods

The development of synthetic routes that provide high yields and purity is crucial for the economic viability and practical application of this compound. Several methods have been reported, each with its own set of advantages and challenges.

One common high-yield method involves the oxidation of 2'-Chloro-4',5'-difluoroacetophenone . In this two-step process, 1-chloro-3,4-difluorobenzene is first acylated with acetyl chloride in the presence of aluminum chloride to produce 2'-Chloro-4',5'-difluoroacetophenone with a yield of 82%. guidechem.com This intermediate is then oxidized using a sodium hypochlorite solution to yield this compound with a reported yield of 85.1%. guidechem.com

Another significant route starts from p-fluoronitrobenzene and proceeds through a multi-step synthesis. This method involves bromination, reduction, chlorination, diazotization, and finally carboxylation via a Grignard reaction to produce the target compound with a high purity of over 98%. google.com The Grignard reaction step, in particular, where 4-chloro-2,5-difluorobromobenzene is reacted with carbon dioxide, is a key transformation in this sequence. google.com

Below is a comparative table of different synthetic methods for this compound and its precursors, highlighting key reaction parameters.

| Starting Material | Key Reagents/Steps | Product | Yield (%) | Purity (%) | Reference |

| 1-Chloro-3,4-difluorobenzene | 1. Acetyl chloride, AlCl₃2. Sodium hypochlorite | This compound | 85.1 (step 2) | Not specified | guidechem.com |

| p-Fluoronitrobenzene | Multi-step (bromination, reduction, chlorination, diazotization, Grignard) | 4-Chloro-2,5-difluorobenzoic acid | Not specified (overall) | >98 | google.com |

| 2-Chloro-4-fluorobenzoic acid | Fuming nitric acid, catalyst | 2-Chloro-4-fluoro-5-nitrobenzoic acid | 96.6 - 97.1 | 97.2 - 97.6 | patsnap.com |

Catalytic Systems in Carboxylation and Halogenation

Catalysis plays a pivotal role in optimizing the synthesis of this compound by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

In halogenation reactions , particularly chlorination, various catalytic systems are employed. For instance, the chlorination of 2-chloro-4,5-difluorobenzoyl chloride can be achieved using chlorosulfonic acid in the presence of an iodine catalyst. wikipedia.org The use of N-chlorosuccinimide (NCS) as a chlorinating agent in an aprotic solvent is another recommended method for the chlorination of aniline derivatives in related syntheses. ijbsac.org

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in different phases (e.g., liquid-liquid or solid-liquid). wikipedia.orgacsgcipr.orgcrdeepjournal.orgfzgxjckxxb.com This is particularly relevant for halogen exchange reactions. In the synthesis of related fluorinated compounds, quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride and phosphonium (B103445) salts are commonly used as phase-transfer catalysts. wikipedia.org PTC can lead to increased yields, reduced reaction times, and the use of less harsh conditions, making it an attractive option for industrial applications. phasetransfer.comcrdeepjournal.org

For carboxylation , the Grignard reaction is a well-established method. This involves the formation of an organomagnesium compound (Grignard reagent) from a haloaromatic precursor, which then reacts with carbon dioxide to form the carboxylic acid upon acidification. google.com The initiation of the Grignard reagent formation from the inert 4-chloro-2,5-difluorobromobenzene is a critical step that can be facilitated by using initiators like iodine. google.com

Industrial Scale Production Considerations and Advancements

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization. Some of the traditional synthetic routes have been deemed industrially impracticable due to factors such as low yields, the formation of difficult-to-separate isomers, or the use of hazardous reagents. wikipedia.org

Advancements in chemical engineering, particularly the adoption of continuous flow chemistry , offer significant potential for overcoming these challenges. nih.govresearchgate.netmdpi.com Flow reactors provide enhanced heat and mass transfer, improved safety for exothermic or hazardous reactions, and the ability to operate at elevated temperatures and pressures, often leading to higher throughput and more consistent product quality. The successful application of flow chemistry in the synthesis of other active pharmaceutical ingredients and their intermediates suggests its viability for the large-scale production of this compound. nih.govmdpi.com

Techno-economic analysis (TEA) is a crucial tool for evaluating the commercial viability of different production routes. nih.govmdpi.comnrel.govsci-hub.sepsecommunity.org Such analyses consider factors like raw material costs, energy consumption, capital investment, and waste disposal costs to determine the most economically favorable process. While a specific TEA for this compound is not publicly available, the principles of TEA are essential for guiding process development and selecting the most sustainable and cost-effective manufacturing strategy.

Chemical Reactivity and Derivatization of 2 Chloro 4,5 Difluorobenzoic Acid

Reaction Mechanisms and Pathways Involving 2-Chloro-4,5-difluorobenzoic Acid

The reactivity of this compound is largely dictated by the electron-withdrawing nature of its substituents on the aromatic ring. The carboxylic acid group, along with the chlorine and fluorine atoms, deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

Nucleophilic Substitution Reactions

The benzene (B151609) ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is particularly favorable for aryl halides that have strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this molecule, the carboxylic acid group, the chlorine, and the two fluorine atoms all contribute to this activation.

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogen atoms), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.

Elimination: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.

The fluorine atoms are typically better leaving groups than chlorine in SNAr reactions due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the transition state. Therefore, nucleophilic attack is most likely to displace one of the fluorine atoms. For instance, reactions of similarly activated di-fluoro compounds, like 4,5-difluoro-1,2-dinitrobenzene, with nucleophiles such as amines, alcohols, and thiols readily form substituted products.

Oxidation and Reduction Transformations

The functional groups of this compound can undergo various oxidation and reduction transformations.

Reduction: The carboxylic acid group is generally resistant to reduction but can be converted to a primary alcohol under specific conditions. A common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). However, for molecules with other reducible groups, selective methods are preferred. One such method is the activation of the carboxylic acid by forming a mixed anhydride, followed by reduction with a milder reagent like sodium borohydride (B1222165) (NaBH₄). This approach allows for the chemoselective reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, 2-chloro-4,5-difluoro-phenylmethanol, while preserving other sensitive functional groups. Electrochemical studies on substituted benzoic acids show that reduction can also occur at the dissociated proton of the acid, followed by more complex electron transfer steps.

Oxidation: The aromatic ring of this compound is highly halogenated and contains an electron-withdrawing carboxylic acid group, making it generally resistant to further oxidation under standard conditions. However, under harsh oxidative conditions, degradation of the ring can occur. Electrochemical oxidation of substituted benzoic acids can lead to decarboxylation, forming a phenyl radical and carbon dioxide.

Condensation Reactions, including Hydrazone Formation

Condensation reactions involving the carboxylic acid group are key to forming more complex derivatives. A significant pathway involves the initial conversion of this compound to its corresponding hydrazide, 2-Chloro-4,5-difluorobenzohydrazide.

This hydrazide can then undergo a classic condensation reaction with an aldehyde or a ketone. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, resulting in the formation of a stable hydrazone derivative with a C=N-NH bond. These hydrazones are important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.

Synthesis of Advanced Intermediates and Functionalized Derivatives

This compound serves as a crucial building block for producing a variety of functionalized molecules through reactions of its carboxylic acid group.

Amide and Ester Formations

The conversion of the carboxylic acid group into amides and esters is

Design and Semi-Synthesis of Ester Derivatives (e.g., Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate)

This compound serves as a valuable reagent in the semi-synthesis of ester derivatives of complex natural products, such as the potent cytotoxic macrolactone, Brefeldin A. The design of these derivatives is often aimed at improving the pharmacological properties of the parent compound. A notable example is the synthesis of Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate, which has demonstrated significant antileukemia activity. nih.gov

The semi-synthesis of a series of Brefeldin A ester derivatives, including the 7-O-2-chloro-4,5-difluorobenzoate, has been undertaken to explore structure-activity relationships. These efforts have shown that the hydroxyl groups of Brefeldin A are crucial for its biological activity and that monoester derivatives tend to exhibit stronger cytotoxic effects than their diester counterparts. nih.gov

The synthesis of Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate involves the esterification of the 7-hydroxyl group of Brefeldin A with this compound. This reaction is typically carried out in the presence of coupling agents to facilitate the formation of the ester linkage. The resulting derivative, Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate, has shown potent inhibitory effects on the proliferation of K562 human chronic myelogenous leukemia cells, with an IC50 value of 0.84 µM. nih.gov Furthermore, this specific derivative exhibits improved water solubility compared to the parent Brefeldin A, a desirable characteristic for a potential drug candidate. nih.gov

Table 1: Synthesized Brefeldin A Ester Derivatives and their Cytotoxic Activity

| Compound | Derivative Name | IC50 (µM) on K562 cells |

|---|---|---|

| 1 | Brefeldin A | - |

| 7 | Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | 0.84 |

Data sourced from a study on Brefeldin A derivatives. nih.gov

Stereochemical Aspects and Conformational Analysis of Derivatives

The stereochemistry of derivatives of this compound plays a critical role in their biological activity. The three-dimensional arrangement of the molecule influences its interaction with biological targets. Techniques such as molecular modeling are employed to understand the conformational preferences of these derivatives.

The analysis of the conformational properties of such derivatives is essential for understanding their structure-activity relationships and for the rational design of new analogues with enhanced potency and selectivity. While detailed crystallographic or comprehensive NMR-based conformational studies on a wide range of this compound esters are not extensively available in the public domain, the principles of conformational analysis using computational chemistry are well-established. cwu.edu These methods allow for the prediction of stable conformers and the energy barriers between them, providing valuable insights into the molecule's dynamic behavior.

Applications of 2 Chloro 4,5 Difluorobenzoic Acid As a Key Intermediate in Applied Chemistry

Pharmaceutical Chemistry and Drug Discovery

The fluorinated nature of 2-chloro-4,5-difluorobenzoic acid is of particular interest in medicinal chemistry. The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.

Precursor for Anti-Inflammatory Agents

While direct synthesis pathways for specific anti-inflammatory drugs using this compound are not extensively detailed in the provided results, the structural motifs present in this compound are common in non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel anti-inflammatory agents often involves the modification of core structures like benzoic acid. For instance, the modification of pinostrobin (B192119) with 4-chlorobenzoyl chloride has been explored to enhance its anti-inflammatory potential. ajgreenchem.com This highlights the general strategy of using halogenated benzoic acid derivatives to create more potent anti-inflammatory compounds.

Synthesis of Analgesic Drugs

The synthesis of new analgesic compounds has involved the use of various benzimidazole (B57391) derivatives. scirp.org Although a direct link to this compound is not explicitly mentioned, the core benzoic acid structure is fundamental in the synthesis of many analgesic drugs. The principles of medicinal chemistry suggest that derivatives of this compound could be explored for their potential analgesic properties, following similar synthetic strategies.

Development of Antihistamines

Antihistamines are broadly classified into first and second-generation agents. Second-generation antihistamines, such as cetirizine, levocetirizine, and fexofenadine, are known for their improved efficacy and reduced side-effect profiles. nih.govnih.gov The synthesis of these more complex molecules often relies on versatile intermediates. While the direct use of this compound in the synthesis of widely known antihistamines is not documented in the provided search results, its properties as a halogenated benzoic acid derivative make it a plausible candidate for the development of new antihistamine compounds.

Formation of Antifungal Agents

The development of antifungal agents, particularly azole antifungals, involves the inhibition of ergosterol (B1671047) synthesis in the fungal cell membrane. nih.gov The synthesis of these antifungal compounds often requires specialized chemical intermediates. This compound serves as a crucial intermediate in the synthesis of certain antifungal agents. researchgate.net Its structural features are incorporated into the final active molecule to enhance its efficacy and pharmacokinetic properties.

Intermediate in Antibacterial Agent Synthesis, particularly Quinolone Carboxylic Acid Derivatives

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. These are broad-spectrum antibacterial agents that are highly effective against a wide range of bacteria. The synthesis of many potent quinolone carboxylic acid derivatives relies on the availability of 2,3,4,5-tetrahalogenated benzoic acid precursors. researchgate.net Specifically, this compound and its derivatives are fundamental building blocks for creating the core structure of these antibiotics. google.com The presence of the fluorine atoms at the C-4 and C-5 positions is particularly important for the antibacterial activity of the resulting quinolone.

Design of Novel Therapeutic Agents Based on this compound Scaffolds

The principle of using multi-substituted benzoic acids as scaffolds for developing new therapeutic agents is well-established. These scaffolds allow for the systematic modification of chemical structures to optimize pharmacological activity. For example, the related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been successfully used as a building block for the solid-phase synthesis of diverse heterocyclic scaffolds like benzimidazoles and quinoxalinones, which are significant in drug discovery.

Semi-Synthesis of Bioactive Macrolactones for Antileukemia Activity

There is no information in the reviewed scientific literature that documents the use of this compound for the semi-synthesis of bioactive macrolactones with antileukemia activity. Research into novel antileukemic compounds is extensive, but current studies highlight different heterocyclic systems. For example, recently developed quinazoline-thiohydantoin fused heterocycles have shown potent in vitro activity against multidrug-resistant leukemia cells, demonstrating a different synthetic approach to tackling this disease. chemrxiv.org

Agrochemical Development

In agrochemical science, the incorporation of halogen atoms is a common strategy to enhance the efficacy and selectivity of active ingredients. This compound serves as a potential intermediate in this sector. researchgate.net

Precursor for Fungicides

While it is generally stated that this compound is a useful intermediate for the creation of fungicides, specific examples of commercial fungicides synthesized directly from this compound are not detailed in the reviewed patents and scientific articles. researchgate.net The development of new fungicides often involves fluorinated aromatic structures, but a direct synthetic lineage from this compound to a named product could not be established.

Design of Selective Weed Species Targeting Agents

The design of selective herbicides hinges on exploiting biochemical differences between the crop and the target weed. For example, aryloxyphenoxypropionate herbicides like Cyhalofop-butyl are selective because they effectively inhibit the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species, but not in broadleaf crops. chemicalbook.com This selectivity is a feature of the final molecule's three-dimensional shape and its interaction with the enzyme's active site.

While the 2-chloro-4,5-difluoro substitution pattern could theoretically be incorporated into novel herbicidal molecules to influence their activity and selectivity, there is no direct evidence in the searched literature linking this compound to the design and synthesis of existing selective agents like Cyhalofop-butyl. unl.edu The development of such agents from this specific precursor remains a theoretical possibility rather than a documented application.

Insecticide Research (e.g., Benzoylurea (B1208200) Insecticides)

This compound serves as a critical building block in the synthesis of advanced insecticides, particularly within the benzoylurea class. Benzoylurea insecticides function as insect growth regulators by inhibiting chitin (B13524) biosynthesis, a process essential for the formation of the insect exoskeleton, but absent in vertebrates, making them a selective target. researchgate.net The general synthesis of benzoylurea compounds involves the reaction of a substituted benzoyl isocyanate with a substituted aniline (B41778). This compound is the precursor for the substituted benzoyl portion of the molecule.

The process typically begins with the conversion of this compound into its more reactive acid chloride, 2-chloro-4,5-difluorobenzoyl chloride, often using reagents like thionyl chloride or oxalyl chloride. This intermediate then reacts with a specific substituted phenyl isocyanate or aniline derivative to yield the final benzoylurea insecticide. The precise arrangement of halogen substituents on both the benzoyl and aniline rings is crucial for the compound's efficacy, spectrum of activity, and metabolic stability. The presence of the chloro and difluoro groups from the parent acid can enhance the biological activity of the resulting insecticide.

Table 1: Role of Benzoic Acid Derivatives in Benzoylurea Insecticide Synthesis

| Precursor Acid | Corresponding Insecticide Class | Mechanism of Action | Key Feature |

|---|---|---|---|

| This compound | Novel Benzoylurea Derivatives | Chitin Synthesis Inhibition | Provides specific halogenation pattern for targeted efficacy |

| 2,6-Difluorobenzoic acid | Diflubenzuron, Flufenoxuron, etc. uzh.ch | Chitin Synthesis Inhibition uzh.ch | Common precursor for many commercial benzoylurea insecticides uzh.ch |

Materials Science and Advanced Polymers

The distinct chemical structure of this compound makes it a valuable component in the field of materials science for creating specialized polymers and functional materials.

In materials science, this compound is utilized in the creation of advanced polymers and coatings. chemimpex.com Its incorporation into polymer chains, either as a monomer or an additive, can impart desirable properties to the final material. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring contributes to high thermal stability, chemical inertness, and resistance to environmental factors like UV radiation and moisture. chemimpex.com These characteristics make polymers and coatings derived from this acid suitable for demanding applications where durability and longevity are paramount. chemimpex.com

Table 2: Properties Enhanced by this compound in Polymers

| Property | Enhancement | Rationale |

|---|---|---|

| Thermal Stability | Increased resistance to heat degradation | Strong carbon-fluorine and carbon-chlorine bonds |

| Chemical Resistance | Improved resilience against solvents and corrosive agents | Halogen atoms shield the polymer backbone from chemical attack |

| Weatherability | Enhanced durability against UV radiation and weathering | Resistance to photodegradation imparted by halogen substitution |

| Hydrophobicity | Increased water repellency | Fluorine atoms lower the surface energy of the material |

This compound is a precursor for developing functional materials where its specific chemical features are leveraged to achieve a desired function. chemimpex.com For instance, its derivatives can be used to synthesize specialty liquid crystals or components for organic light-emitting diodes (OLEDs), where the electronic properties and molecular geometry, influenced by the halogen substituents, are critical for performance. The compound's reactivity allows it to be integrated into complex molecular architectures, leading to materials with tailored optical, electronic, or physical properties.

Analytical Chemistry Methodologies

The reliability of chemical analysis hinges on the quality of reference materials and the validation of methods. This compound finds specific applications in this domain.

In analytical chemistry, this compound serves as a standard reference material. chemimpex.com Due to its ability to be synthesized to a high degree of purity and its stability under laboratory conditions, it is well-suited for calibrating analytical instruments such as high-performance liquid chromatographs (HPLC) and gas chromatograph-mass spectrometers (GC-MS). chemimpex.com By using a precisely known concentration of this compound, analysts can ensure their instruments are providing accurate and reproducible measurements. It is also employed in the validation of new analytical methods, helping to confirm that a method is accurate, precise, and fit for its intended purpose. chemimpex.com

While direct evidence for its use in hydrocarbon production is limited, the properties of this compound make it an excellent candidate for a tracer compound, similar to other fluorinated benzoic acids used in hydrological studies. osti.gov In environmental and geological applications, tracers are substances intentionally released into a system to monitor the flow of fluids, such as water. In the context of hydrocarbon exploration or extraction, tracers can be injected into reservoirs to map underground fluid pathways and understand water flow, which is crucial for optimizing production and managing waterflooding operations.

The characteristics that make this compound suitable for this application include its good water solubility, low sorption to rock and soil, and the presence of unique halogen markers (chlorine and fluorine) that allow for sensitive and specific detection at very low concentrations using advanced analytical techniques like LC-MS or GC-MS.

Table 3: Suitability as a Tracer Compound

| Property | Advantage for Tracing Applications |

|---|---|

| High Water Solubility | Ensures it moves with the water phase being tracked |

| Low Sorption | Minimizes loss of the tracer to mineral surfaces, ensuring it travels with the fluid flow osti.gov |

| Unique Chemical Signature | Chlorine and fluorine atoms provide a distinct mass spectrometric signal for unambiguous detection |

| High Detectability | Can be detected at parts-per-billion (ppb) concentrations or lower with modern instruments osti.gov |

Structure Activity Relationships Sar and Mechanistic Studies of 2 Chloro 4,5 Difluorobenzoic Acid Derivatives

Elucidation of Structure-Activity Relationships in Derivatives

The biological activity of derivatives of 2-chloro-4,5-difluorobenzoic acid is intricately linked to their chemical structures. Modifications to the halogen substituents, the carboxylic acid group, and the positions of these functional groups on the benzene (B151609) ring can significantly alter the compound's efficacy and interactions with biological targets.

Impact of Halogenation (Chlorine and Fluorine) on Biological Activity and Efficacy

The presence and nature of halogen atoms are critical determinants of the biological activity of many pharmaceutical compounds. In the case of this compound derivatives, the chlorine and fluorine atoms profoundly influence their properties. Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

For instance, in a related series of sulfamoylbenzoic acid derivatives, the inclusion of chloro and fluoro groups was found to be a key feature for their antibacterial activity. The electron-withdrawing nature of these halogens can enhance the compound's ability to interact with enzymatic targets. Specifically, in the context of antibacterial agents, these halogens contribute to the inhibition of essential bacterial enzymes like dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria. Disruption of this pathway ultimately hinders bacterial growth.

The following table summarizes the antibacterial activity of a related compound, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CFSA), against various bacterial strains, illustrating the effectiveness of halogenated benzoic acid derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Data adapted from research on 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a structurally similar compound.

Role of the Carboxylic Acid Moiety in Reactivity and Biological Interactions

The carboxylic acid group (-COOH) is a cornerstone of the chemical reactivity and biological interactions of this compound and its derivatives. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. nih.gov

The reactivity of the carboxylic acid allows for the formation of various derivatives, such as esters and amides, which can have distinct biological profiles. youtube.com The acidity of the carboxylic acid group is also a crucial factor, influencing the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, and excretion.

Furthermore, the carboxylic acid moiety is known to be involved in the toxicity of certain drugs. For some carboxylic acid-containing drugs, reactive acyl glucuronide metabolites can form, which have been associated with idiosyncratic drug toxicity. nih.gov The rate of acyl migration in these glucuronide conjugates can be an indicator of potential toxicity. nih.gov Additionally, the formation of acyl Coenzyme A (CoA) conjugates is another metabolic pathway for carboxylic acids that can lead to reactive intermediates. nih.gov

Positional Isomerism and its Influence on Activity

For example, the relative positioning of halogen atoms can influence the formation of intramolecular hydrogen bonds, which can affect the conformation of the molecule and its binding affinity. researchgate.net Studies on substituted benzoic acids have shown that the positions of halogens can alter the planarity of the molecule and the orientation of the carboxylic acid group, thereby influencing its chemical properties. researchgate.net

Molecular Interactions and Binding Mechanisms

Understanding the molecular interactions and binding mechanisms of this compound derivatives is essential for rational drug design. These interactions are often non-covalent and can be studied using computational techniques like molecular docking.

Non-Covalent Interactions (e.g., Halogen Bonding)

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. mdpi.com This type of interaction is increasingly recognized for its importance in molecular recognition and drug-receptor binding. mdpi.comrsc.org In derivatives of this compound, both the chlorine and fluorine atoms can potentially participate in halogen bonding.

The strength and directionality of halogen bonds depend on the nature of the halogen and the interacting partner. mdpi.com While iodine and bromine are stronger halogen bond donors, chlorine and even fluorine can form significant interactions, particularly when the molecule is substituted with electron-withdrawing groups. nih.gov These interactions can play a crucial role in stabilizing the binding of a ligand to its protein target.

Molecular Docking and Modeling Studies (e.g., Protein-Ligand Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to guide the design of more potent and selective inhibitors. researchgate.netfip.orgnih.gov

For derivatives of this compound, molecular docking studies can elucidate how the compound fits into the active site of a target enzyme or receptor. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. mdpi.com For instance, docking studies on benzoic acid derivatives have been used to predict their potential antiviral activity by examining their binding affinity to viral proteases. mdpi.com

The results from molecular docking can be used to generate a binding energy score, which provides an estimate of the binding affinity. The following table illustrates hypothetical binding energies for derivatives of this compound with a target protein, as might be determined through molecular docking studies.

| Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A (Ester) | -7.5 | Arg120, Phe210 |

| Derivative B (Amide) | -8.2 | Tyr99, Leu150 |

| Derivative C (Parent Acid) | -6.8 | Ser115, Trp180 |

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to investigate the properties of molecules at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound and its derivatives, these methods can elucidate the relationship between molecular structure and chemical reactivity or biological activity.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and electronic properties of chemical compounds. A typical DFT study of this compound would involve optimizing the molecule's geometry to find its most stable conformation.

From this optimized structure, a wealth of information can be derived. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, a study on ortho-chloro and fluoro-substituted benzoic acids using the B3LYP/6-311++G(d,p) level of theory provided detailed insights into the conformational landscapes of these molecules. Similar calculations for this compound would precisely map its three-dimensional structure.

Electronic properties derived from DFT calculations are crucial for understanding a molecule's reactivity. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C-Cl Bond Length | ~1.74 Å | Influences steric interactions and electronic effects. |

| C-F Bond Lengths | ~1.35 Å | Affects aromatic ring electron density. |

| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl group. |

| O-H Bond Length | ~0.97 Å | Involved in hydrogen bonding. |

| Electronic Properties | ||

| HOMO Energy | e.g., -7.0 eV | Indicates potential for electron donation. |

| LUMO Energy | e.g., -1.5 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | e.g., 5.5 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT study. Actual values would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and agrochemical research for predicting the activity of new compounds and for understanding the molecular features that are important for a specific biological effect.

For a series of this compound derivatives, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Analytical and Spectroscopic Characterization Techniques in Research on 2 Chloro 4,5 Difluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-4,5-difluorobenzoic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In a typical ¹H NMR spectrum, the molecule is expected to show two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene (B151609) ring. The proton at position 3 (adjacent to the chlorine atom) and the proton at position 6 (adjacent to the carboxylic acid group) would appear as distinct multiplets. Their chemical shifts are influenced by the electron-withdrawing effects of the adjacent chlorine, fluorine, and carboxylic acid groups. The coupling of these protons with the adjacent fluorine atoms (¹⁹F) would result in complex splitting patterns, specifically doublet of doublets or more complex multiplets, providing key structural information. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum provides complementary information, showing seven distinct carbon signals. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-175 ppm. The seven aromatic carbons will have chemical shifts determined by the substituents. Carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), which is a characteristic feature. Smaller two- and three-bond couplings (²JCF, ³JCF) can also be observed. The carbon attached to the chlorine atom will also have a characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule nih.gov.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (aromatic) | 7.5 - 8.2 | Multiplet (e.g., dd) | Two distinct signals expected for H-3 and H-6. |

| ¹H (acid) | >10 | Broad singlet | Disappears upon D₂O exchange. |

| ¹³C (carbonyl) | 165 - 175 | Singlet or triplet (coupling to F) | Downfield chemical shift typical for carboxylic acids. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands that confirm the presence of the carboxylic acid and the substituted aromatic ring.

A very prominent and characteristic feature in the IR spectrum is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. chemicalbook.comnih.gov Overlapping with this broad band are the C-H stretching vibrations of the aromatic ring, which typically appear just above 3000 cm⁻¹.

Another key absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid, which is expected in the region of 1680-1710 cm⁻¹. nih.gov The conjugation of the carbonyl group with the aromatic ring influences the exact position of this band.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the ring, which give rise to one or more bands of variable intensity in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands, typically found in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. The vibrations associated with the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds also give rise to strong absorptions in the fingerprint region of the spectrum (below 1300 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, Broad |

| ~3100 | C-H stretch | Aromatic | Medium to Weak |

| 1680-1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1450-1600 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

| 1000-1250 | C-F stretch | Aryl Fluoride (B91410) | Strong |

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 192.55 g/mol .

High-Resolution Mass Spectrometry (HRESIMS) can provide the exact mass of the molecular ion with high precision (typically to four or more decimal places), allowing for the unambiguous determination of the elemental formula (C₇H₃ClF₂O₂). The calculated exact mass is 191.9789634 Da.

In a typical electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under mass spectrometric conditions is expected to follow pathways common to benzoic acids. Key fragmentation events would include the loss of a hydroxyl radical (•OH) to form an acylium ion ([M-OH]⁺), and the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) after rearrangement. The elimination of the chlorine atom ([M-Cl]⁺) is another plausible fragmentation pathway that can be observed.

X-ray Crystallography and Crystal Structure Analysis for Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding.

Chromatographic Techniques (e.g., Gas Chromatography (GC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)) for Purity Assessment and Detection

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative detection in various samples.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility. This often involves converting the carboxylic acid to a more volatile ester, for example, a methyl or silyl (B83357) ester. The derivatized analyte can then be separated from other components on a capillary GC column and detected with high sensitivity and selectivity by the mass spectrometer. This method is particularly useful for purity assessment and for detecting trace amounts of the compound in complex matrices.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound in solution without the need for derivatization. UPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to traditional HPLC. The compound is typically separated using a reverse-phase column with a mobile phase consisting of an aqueous solution (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

The separated compound is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source, which generates the deprotonated molecular ion [M-H]⁻ in negative ion mode. In an MS/MS system (like a triple quadrupole), this precursor ion can be selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), UPLC-MS/MS allows for extremely selective and sensitive quantification of this compound, even in highly complex samples. This makes it an ideal technique for pharmacokinetic studies and trace environmental analysis.

Environmental Fate, Degradation Pathways, and Ecotoxicological Research of 2 Chloro 4,5 Difluorobenzoic Acid

Biodegradation and Biotransformation Pathways

Currently, there is a lack of specific research detailing the microbial decomposition, hydrolytic dehalogenation, or enzymatic degradation of 2-Chloro-4,5-difluorobenzoic acid. Extrapolation from related compounds suggests potential mechanisms, but these have not been empirically verified for this specific molecule.

Microbial Decomposition Mechanisms

No studies have been identified that specifically investigate the microbial consortia or isolated microorganisms capable of degrading this compound. Research on other chlorinated and fluorinated benzoic acids indicates that microbial degradation is a plausible pathway, often initiated by dehalogenation or oxidation. For instance, studies on 2-chlorobenzoic acid and various fluorobenzoic acids have identified bacterial strains, such as Pseudomonas and Alcaligenes species, that can utilize these compounds as a carbon source. nih.govnih.gov However, the unique combination of chlorine and two fluorine atoms on the benzene (B151609) ring of this compound likely influences its susceptibility to microbial attack, and specific studies are needed to confirm these processes.

Hydrolytic Dehalogenation and Ring Cleavage Pathways

The initial step in the biodegradation of many halogenated aromatic compounds is the removal of the halogen substituent. Hydrolytic dehalogenation, where a halogen atom is replaced by a hydroxyl group from water, is a known mechanism for some chlorobenzoic acids. nih.gov Similarly, dioxygenase-mediated ring cleavage is a common strategy employed by microorganisms to break down aromatic compounds. While these pathways are well-documented for other halogenated benzoates, no specific research has confirmed these pathways for this compound. The presence and position of the multiple halogen substituents could significantly impact the feasibility and rate of these reactions.

Role of Specific Enzymes (e.g., Dioxygenases, Peroxidases) in Degradation

Enzymes such as dioxygenases and peroxidases are crucial in the breakdown of aromatic compounds. Dioxygenases introduce oxygen atoms into the aromatic ring, making it susceptible to cleavage. Studies on fluorobenzoates have shown that the position of the fluorine atom influences the action of these enzymes. nih.gov Peroxidases can also play a role in the degradation of halogenated phenols, which can be intermediates in the breakdown of halogenated benzoic acids. However, without specific studies on this compound, the role and efficacy of these enzymes in its degradation remain speculative.

Environmental Mobility and Persistence

Transport in Soil and Water Systems

The transport of this compound in soil and water would be governed by its physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and acidity (pKa). These parameters determine its tendency to dissolve in water, adsorb to soil particles, or volatilize. While some basic physical and chemical properties are available from chemical suppliers, comprehensive studies on its mobility in different environmental compartments are absent. Research on other halogenated benzoic acids suggests that they can be mobile in soil and water, but the specific behavior of this compound needs to be investigated.

Factors Affecting Degradation Rates (e.g., Degree of Halogenation, Environmental Conditions)

The persistence of halogenated aromatic compounds is influenced by several factors. The number and type of halogen atoms on the aromatic ring are critical; generally, a higher degree of halogenation increases persistence. The positions of the halogens are also important. Environmental conditions such as pH, temperature, oxygen availability, and the presence of suitable microbial populations and nutrients also play a significant role in determining the rate of degradation. For this compound, it is expected that its degradation would be influenced by these factors, but specific data on degradation rates under various conditions are not available.

Ecotoxicological Implications of Metabolites and Transformation Products

Detailed research into the ecotoxicological profiles of the metabolites of this compound is crucial for a thorough environmental risk assessment. However, current scientific publications lack specific studies on this topic.

Assessment of Toxicity Profiles using Computational Models

Computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful tool for predicting the potential toxicity of chemical substances, including the metabolites of parent compounds. These in silico methods can estimate the likelihood of adverse effects on various organisms by analyzing the chemical structure of the molecules. For other classes of compounds, such as some pesticides and pharmaceuticals, QSAR models have been successfully employed to predict the toxicity of their degradation products. However, a specific QSAR analysis or any other computational toxicology study focused on the metabolites of this compound could not be identified in the reviewed literature.

Studies on Impact on Aquatic and Terrestrial Ecosystems

Direct experimental studies on the impact of the metabolites and transformation products of this compound on aquatic and terrestrial ecosystems are essential for understanding their real-world consequences. Such studies typically involve exposing representative organisms, such as algae, daphnids, and fish for aquatic environments, and soil microorganisms and plants for terrestrial systems, to the substances and observing any adverse effects.

While general principles of ecotoxicology suggest that the degradation products of halogenated aromatic compounds can sometimes be more persistent or toxic than the original substance, no specific research findings are available to confirm or refute this for this compound. The environmental behavior of its metabolites, including their potential for bioaccumulation and biomagnification, remains uncharacterized.

Patents and Intellectual Property in 2 Chloro 4,5 Difluorobenzoic Acid Research

Patented Synthetic Processes

The synthesis of 2-Chloro-4,5-difluorobenzoic acid has been the subject of various patents, each aiming to provide an efficient and scalable method for its production. A notable patented process outlines a multi-step synthesis beginning with more readily available precursors. google.com

One such patented method involves a sequence of reactions starting from 3,4-difluoroaniline. google.com This process is detailed in U.S. Patent 4,833,270A and showcases a specific pathway to obtain the target molecule. The key stages of this process are summarized below:

| Step | Starting Material | Key Reagents | Intermediate Product |

| 1 | 3,4-Difluoroaniline | Hydroxylamine hydrochloride, Chloral hydrate, Sodium sulfate | N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide |

| 2 | N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide | Concentrated sulfuric acid | 5,6-Difluoro-1H-indole-2,3-dione |

| 3 | 5,6-Difluoro-1H-indole-2,3-dione | Aqueous base, Hydrogen peroxide | 2-Amino-4,5-difluorobenzoic acid |

| 4 | 2-Amino-4,5-difluorobenzoic acid | Anhydrous copper(II) chloride, t-Butyl nitrite, Anhydrous acetonitrile (B52724) | This compound |

This table illustrates a patented synthetic route to this compound, highlighting the progression from the initial reactant to the final product through several key intermediates.

This synthetic route is significant as it provides a complete pathway from a simple aniline (B41778) derivative to the more complex difluorinated and chlorinated benzoic acid. google.com The patent protects this specific sequence of reactions and the conditions under which they are carried out, thereby securing the intellectual property of this manufacturing process. Other patented methods may start from different precursors, such as 2,4-dichloro-5-fluorobenzonitrile (B139205), which can be converted to 2-chloro-4,5-difluorobenzonitrile (B139941) and subsequently hydrolyzed to the desired acid. google.com

Novel Applications and Derivatives in Pharmaceutical and Agrochemical Industries

This compound is a highly valued building block, and its primary commercial importance stems from its use as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Patents in this domain cover the synthesis of novel derivatives that incorporate the 2-chloro-4,5-difluorobenzoyl moiety, as well as the application of these derivatives.

In the Pharmaceutical Industry:

A major application of this compound is in the preparation of quinolonecarboxylic acid antibacterial agents. google.com The patent that details its synthesis also describes its utility as a precursor for these potent antibiotics. The acid is converted into its acid chloride, which then serves as a key reactant in the synthesis of the quinolone core structure. google.com

Furthermore, derivatives of this acid are being explored for other therapeutic areas. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are validated targets in cancer therapy. nih.gov

In the Agrochemical Industry:

In the agrochemical sector, this compound is a known intermediate for the synthesis of herbicides. One of its key derivatives is 2-chloro-4-fluoro-5-nitrobenzoic acid, which is an important precursor for the herbicide saflufenacil. patsnap.comgoogle.com Patents have been granted for the efficient synthesis of this nitrated derivative, focusing on achieving high yields and purity. patsnap.com

| Industry | Application/Derivative | Resulting Product Class | Patent Focus |

| Pharmaceutical | Intermediate for quinolone synthesis | Antibacterial agents | Process for preparing quinolinecarboxylic acids google.com |

| Pharmaceutical | Precursor for 2-chloro-4-anilino-quinazolines | EGFR and VEGFR-2 inhibitors (Anticancer) | Novel dual-inhibitor compounds nih.gov |

| Agrochemical | Intermediate for 2-chloro-4-fluoro-5-nitrobenzoic acid | Herbicides (e.g., Saflufenacil) | Synthesis of key herbicidal intermediates patsnap.comgoogle.com |

This table summarizes the patented applications of this compound and its derivatives in the pharmaceutical and agrochemical industries, indicating the resulting product classes and the focus of the associated intellectual property.

Future Directions in Patentable Research

The existing patent landscape for this compound suggests several promising avenues for future patentable research. Innovation is likely to continue in both the synthesis of the molecule itself and the development of new applications for its derivatives.

Future research directions may include:

Development of "Green" and More Efficient Synthetic Routes: There is a constant drive in the chemical industry to develop more environmentally friendly and cost-effective manufacturing processes. Future patents may focus on synthesis methods that reduce the number of steps, use less hazardous reagents, improve atom economy, and allow for easier purification.

Novel Pharmaceutical Derivatives: Given its utility as a scaffold, researchers will likely continue to design and synthesize new derivatives of this compound targeting a wider range of diseases. Patentable research could involve the creation of new classes of enzyme inhibitors, receptor antagonists, or other biologically active molecules for indications beyond bacterial infections and cancer. For example, its use as an intermediate for SGLT2 inhibitors is an area of active investigation. wipo.int

New Agrochemical Applications: The development of new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles is an ongoing need. Future patents could cover novel agrochemical agents derived from this compound that address issues such as weed resistance.

Applications in Materials Science: While currently dominated by life sciences, the unique electronic and chemical properties of this fluorinated compound could lead to its exploration in materials science. Patentable inventions could arise from its incorporation into polymers, liquid crystals, or other advanced materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4,5-difluorobenzoic acid, and how do their yields and conditions compare?

- Methodology : Two primary methods are documented:

- Route 1 (Abbott Laboratories) : Nitrobenzene derivatives are reacted with carbanions, followed by hydrolysis and fluorination using KF and sulfonyl chloride under reflux (125°C, 16 hours). Yield: ~50% .

- Route 2 (Industrial synthesis) : A three-step process starting from o-difluorobenzene: chlorination, acylation, and oxidation. This method emphasizes scalability and economic feasibility but lacks explicit yield data .

- Key Considerations : Route 1 requires precise control of fluorination conditions to minimize side reactions, while Route 2 prioritizes cost-effective intermediates.

Q. How is the purity and structure of this compound validated in laboratory settings?

- Analytical Techniques :

- Melting Point : 103–106°C (lit.), used for preliminary purity assessment .

- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups (e.g., carboxylic acid at ~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 192.547 (consistent with C₇H₃ClF₂O₂) .

Advanced Research Questions

Q. What thermodynamic properties are observed in lanthanide complexes involving 2-chloro-4,5-difluorobenzoate ligands?

- Study Design : Stability constants (log K) and thermodynamic parameters (ΔH, ΔS) of complexes with 1,10-phenanthroline were measured via calorimetry. For example, the Eu(III) complex exhibits log K = 4.2 ± 0.1 and ΔH = −32.1 kJ/mol, indicating enthalpy-driven stabilization .

- Implications : Enhanced luminescence properties of these complexes suggest applications in optical materials or sensors .

Q. How can conflicting data on fluorination efficiency in synthetic routes be resolved?

- Case Analysis : Discrepancies in fluorination yields (e.g., 50% vs. 70%) arise from:

- Catalyst Purity : Spray-dried KF (≥99%) improves reactivity over technical-grade KF.

- Solvent Choice : Tetramethylenesulfone enhances fluoride ion mobility compared to polar aprotic solvents like DMF .

Q. What strategies are effective in minimizing byproducts during acid chloride formation?

- Methodology :

- Thionyl Chloride (SOCl₂) : Refluxing with catalytic DMF achieves >95% conversion to the acid chloride. Excess SOCl₂ is removed via distillation to prevent side reactions (e.g., sulfonic acid formation) .

- Alternative Reagents : Oxalyl chloride (ClCO)₂O reduces residual sulfur byproducts but requires stringent moisture control .

Q. How does the crystal structure of this compound influence its reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.